1-Benzyl-1H-indol-3-yl carbamimidothioate
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Overview
Description
1-Benzyl-1H-indol-3-yl carbamimidothioate is a compound belonging to the indole family, which is known for its diverse biological and chemical properties. Indole derivatives are significant in natural products and pharmaceuticals due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-Benzyl-1H-indol-3-yl carbamimidothioate typically involves multistep reactions starting from indole derivatives. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones under acidic conditions to form indoles . For industrial production, the process may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Benzyl-1H-indol-3-yl carbamimidothioate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring, enhancing its biological activity.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Benzyl-1H-indol-3-yl carbamimidothioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-indol-3-yl carbamimidothioate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, indole derivatives are known to interact with neurotransmitter receptors, influencing neurological processes .
Comparison with Similar Compounds
1-Benzyl-1H-indol-3-yl carbamimidothioate can be compared with other indole derivatives such as:
1-Benzyl-1H-indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
1-Benzyl-1H-indole-3-acetic acid: A plant hormone with significant biological activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H15N3S |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(1-benzylindol-3-yl) carbamimidothioate |
InChI |
InChI=1S/C16H15N3S/c17-16(18)20-15-11-19(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9,11H,10H2,(H3,17,18) |
InChI Key |
VSILOEHJANCMNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N |
Origin of Product |
United States |
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